molecular formula C10H10BrF2NO2 B14057606 1-(2-Amino-4-(difluoromethoxy)phenyl)-3-bromopropan-2-one

1-(2-Amino-4-(difluoromethoxy)phenyl)-3-bromopropan-2-one

Cat. No.: B14057606
M. Wt: 294.09 g/mol
InChI Key: NAHNDVKGTMPIIQ-UHFFFAOYSA-N
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Description

1-(2-Amino-4-(difluoromethoxy)phenyl)-3-bromopropan-2-one is a synthetic organic compound with a unique structure that includes an amino group, a difluoromethoxy group, and a bromopropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-4-(difluoromethoxy)phenyl)-3-bromopropan-2-one typically involves multiple steps. One common method includes the nucleophilic aromatic substitution of a difluoromethoxy-substituted aromatic compound with an amino group, followed by bromination of the propanone side chain . The reaction conditions often require the use of strong bases and specific solvents to facilitate the substitution and bromination reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-4-(difluoromethoxy)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromopropanone moiety to alcohols or alkanes.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or halides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(2-Amino-4-(difluoromethoxy)phenyl)-3-bromopropan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-(difluoromethoxy)phenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets and pathways. The amino group and difluoromethoxy moiety play crucial roles in binding to enzymes or receptors, leading to the modulation of biological activities. The bromopropanone side chain may also participate in covalent bonding with target proteins, affecting their function.

Comparison with Similar Compounds

Uniqueness: 1-(2-Amino-4-(difluoromethoxy)phenyl)-3-bromopropan-2-one is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new pharmaceuticals.

Properties

Molecular Formula

C10H10BrF2NO2

Molecular Weight

294.09 g/mol

IUPAC Name

1-[2-amino-4-(difluoromethoxy)phenyl]-3-bromopropan-2-one

InChI

InChI=1S/C10H10BrF2NO2/c11-5-7(15)3-6-1-2-8(4-9(6)14)16-10(12)13/h1-2,4,10H,3,5,14H2

InChI Key

NAHNDVKGTMPIIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)N)CC(=O)CBr

Origin of Product

United States

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